

Pkm2-IN-4 stability and storage conditions

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Compound of Interest		
Compound Name:	Pkm2-IN-4	
Cat. No.:	B12388954	Get Quote

Pkm2-IN-4 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of **Pkm2-IN-4**.

Frequently Asked Questions (FAQs)

Q1: What is Pkm2-IN-4 and what is its primary mechanism of action?

Pkm2-IN-4 is a selective small-molecule inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway.[1] It exhibits an IC50 (half-maximal inhibitory concentration) of 0.35 μM.[1] The PKM2 enzyme exists in two main forms: a highly active tetramer and a less active dimer.[2][3] Many cancer cells predominantly express the M2 isoform, which, in its dimeric state, slows the final step of glycolysis. This metabolic shift allows glycolytic intermediates to be diverted into anabolic pathways, such as the pentose phosphate pathway, to support cell proliferation and antioxidant responses.[4][5] **Pkm2-IN-4** functions by inhibiting the enzymatic activity of PKM2, which can lead to decreased glycolysis, reduced cancer cell proliferation, and increased cell death.[6]

Q2: How should the solid (powder) form of **Pkm2-IN-4** be stored?

For long-term stability, the solid form of **Pkm2-IN-4** should be stored at -20°C. While some suppliers may ship the product at room temperature, consistent storage at -20°C is recommended to ensure maximum shelf-life and prevent degradation.[7]



Q3: What is the recommended procedure for preparing and storing stock solutions of **Pkm2-IN- 4**?

It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C.

Q4: My **Pkm2-IN-4** solution appears to have precipitated after being added to my aqueous cell culture medium. What should I do?

Precipitation is a common issue with hydrophobic compounds. To resolve this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells and cause the compound to fall out of solution.[8] When diluting the DMSO stock solution, add it to the medium dropwise while vortexing or swirling to facilitate mixing. If precipitation persists, consider using a formulation with co-solvents like PEG300 or surfactants like Tween-80 for in vivo studies, though these must be carefully validated for in vitro work.[9]

Data Summary

Storage Conditions

Form	Solvent	Storage Temperature	Recommended Duration	Avoid
Solid (Powder)	N/A	-20°C	As per manufacturer's datasheet	Frequent temperature fluctuations
Stock Solution	DMSO	-80°C	Up to 6 months (aliquoted)	Repeated freeze- thaw cycles

Solubility Profile



Solvent	Concentration	Notes
DMSO	≥34.5 mg/mL	Gentle warming may be required to fully dissolve.[7]
Aqueous Media	Low	Final DMSO concentration should be <0.5% to prevent precipitation and cell toxicity.[8]

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent or No Effect	Degraded Compound: Improper storage of solid or stock solution. Incorrect Concentration: Calculation error or loss of compound during preparation. Cell Line Insensitivity: The specific cell line may not rely heavily on the PKM2 pathway.	1. Use a fresh vial of the compound or prepare a new stock solution. 2. Verify all calculations and ensure accurate pipetting. 3. Confirm PKM2 expression in your cell line via Western Blot. Consider using a positive control cell line known to be sensitive to PKM2 inhibition.
High Cell Toxicity (including vehicle control)	Solvent Toxicity: DMSO concentration is too high (>0.5%). Compound Contamination: The compound or solvent may be contaminated.	1. Perform a dose-response curve with your vehicle (e.g., DMSO) to determine the maximum tolerated concentration for your specific cell line. Ensure the final DMSO concentration is consistent across all treatment groups.[8] 2. Use fresh, high-purity solvents and sterile techniques.
Compound Precipitates in Culture Medium	Poor Solubility: The compound's concentration exceeds its solubility limit in the aqueous medium. Incorrect Dilution: Adding the stock solution too quickly or into a cold medium.	1. Lower the final concentration of Pkm2-IN-4. 2. Warm the culture medium to 37°C before adding the compound. 3. Add the DMSO stock solution drop-by-drop to the medium while gently swirling to ensure rapid dispersion.

Experimental Protocols



Protocol: Western Blot for PKM2 Expression and Downstream Signaling

This protocol provides a method to verify the expression of PKM2 in a target cell line and assess the impact of **Pkm2-IN-4** on downstream signaling pathways like Akt/mTOR.[10]

- 1. Cell Lysis and Protein Quantification:
- Treat cells with the desired concentrations of Pkm2-IN-4 or vehicle control (DMSO) for the specified time.
- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay. [11]

2. SDS-PAGE and Protein Transfer:

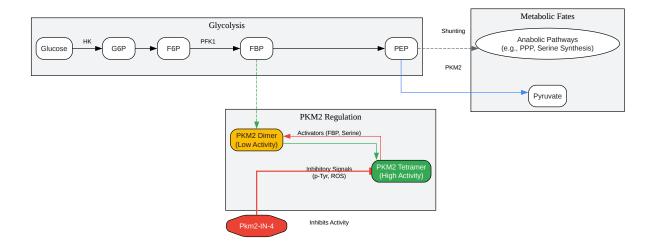
- Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[11]
- Load equal amounts of protein onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
- Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[11]

3. Immunoblotting:

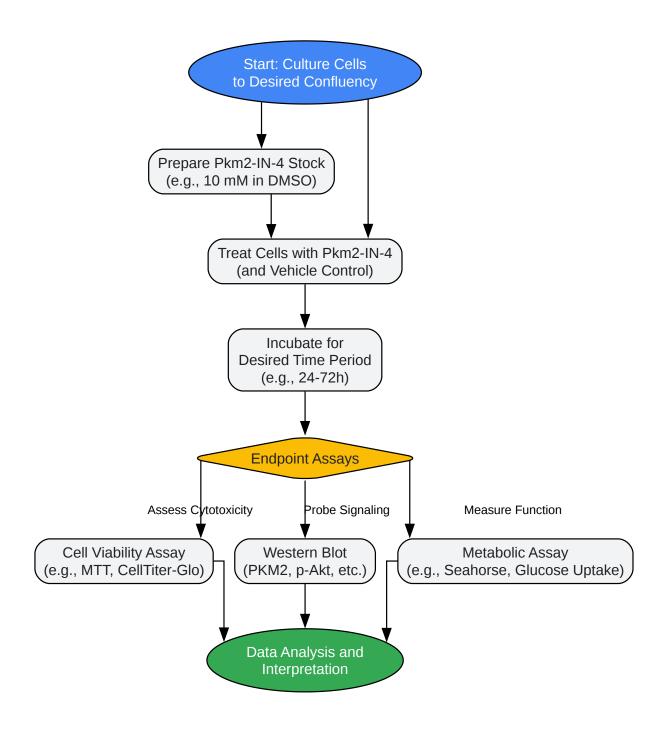
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-PKM2, anti-phospho-Akt, anti-total-Akt, anti-β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations









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